

Spectroscopic Data of (R)-4-Methyloxazolidine-2,5-dione: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-4-Methyloxazolidine-2,5-dione

Cat. No.: B2841644

[Get Quote](#)

Introduction

(R)-4-Methyloxazolidine-2,5-dione, also known as D-Alanine N-carboxyanhydride (NCA), is a pivotal chiral building block in the synthesis of stereospecific polypeptides and various pharmaceutical agents. Its high reactivity and defined stereochemistry make it an invaluable reagent for creating complex biomolecules and therapeutic compounds. A thorough understanding of its structural and electronic properties, as elucidated by spectroscopic techniques, is paramount for its effective utilization in research and development. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **(R)-4-Methyloxazolidine-2,5-dione**, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure

The structural integrity and purity of **(R)-4-Methyloxazolidine-2,5-dione** are the foundation of its utility. The molecule consists of a five-membered oxazolidine-2,5-dione ring with a methyl group at the fourth position, conferring its chirality.

Caption: Molecular structure of **(R)-4-Methyloxazolidine-2,5-dione**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of **(R)-4-Methyloxazolidine-2,5-dione** in solution. Both ^1H and ^{13}C NMR provide unambiguous

evidence for the compound's identity and purity.

¹H NMR Spectroscopy

The proton NMR spectrum of **(R)-4-Methyloxazolidine-2,5-dione** is characterized by its simplicity, reflecting the small number of distinct protons in the molecule. The chemical shifts can vary slightly depending on the solvent used.

Data Summary Table:

Proton	Multiplicity	Chemical Shift (δ) in DMSO-d6[1]	Chemical Shift (δ) in CDCl ₃ ((S)-enantiomer)[2]	Coupling Constant (J) in DMSO-d6[1]
NH	Singlet	9.01 ppm	~6.5-7.5 ppm (broad)	-
CH	Quartet	4.47 ppm	4.43 ppm	7.2 Hz
CH ₃	Doublet	1.33 ppm	1.53 ppm	7.2 Hz

Interpretation:

- NH Proton: The downfield singlet at 9.01 ppm in DMSO-d6 is characteristic of the amine proton within the anhydride ring. In less polar solvents like CDCl₃, this peak is often broader and may appear further upfield. The lability of this proton means it can exchange with residual water in the solvent, sometimes leading to peak broadening or disappearance upon D₂O exchange.
- CH Proton: The quartet observed at 4.47 ppm (DMSO-d6) is due to the methine proton at the chiral center. Its coupling to the three protons of the adjacent methyl group results in the quartet multiplicity, as predicted by the n+1 rule.
- CH₃ Protons: The doublet at 1.33 ppm (DMSO-d6) corresponds to the three equivalent protons of the methyl group. The splitting into a doublet is a result of coupling with the single methine proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides key information about the carbon framework of the molecule, particularly the carbonyl carbons.

Data Summary Table:

Carbon	Chemical Shift (δ) in DMSO-d6[1]
C=O (ester)	172.5 ppm
C=O (amide)	151.8 ppm
CH	52.9 ppm
CH ₃	16.8 ppm

Interpretation:

- Carbonyl Carbons: The two distinct downfield signals at 172.5 ppm and 151.8 ppm are assigned to the two carbonyl carbons of the anhydride ring. The ester carbonyl (C=O) typically resonates at a lower field (higher ppm) than the amide carbonyl (N-C=O).
- Methine Carbon: The signal at 52.9 ppm corresponds to the chiral methine carbon attached to the nitrogen and the methyl group.
- Methyl Carbon: The upfield signal at 16.8 ppm is characteristic of the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups in **(R)-4-Methyloxazolidine-2,5-dione**, particularly the characteristic anhydride carbonyl groups.

Expected IR Absorption Bands:

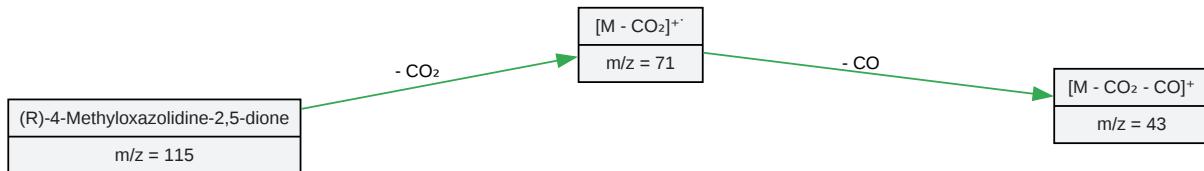
Functional Group	Vibration	Expected Wavenumber (cm ⁻¹)
N-H	Stretch	3200 - 3400
C-H	Stretch (sp ³)	2850 - 3000
C=O	Asymmetric Stretch (Anhydride)	1840 - 1870
C=O	Symmetric Stretch (Anhydride)	1770 - 1800
C-O	Stretch	1000 - 1300

Interpretation:

The most prominent features in the IR spectrum of an N-carboxyanhydride are the two strong carbonyl stretching bands.^[3] The asymmetric and symmetric stretching modes of the anhydride group give rise to two distinct absorptions, which is a hallmark of this functional group. The N-H stretching vibration is also expected to be present, although its intensity and position can be influenced by hydrogen bonding in the solid state. The C-H stretching and bending vibrations of the methyl and methine groups will also be present in their characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **(R)-4-Methyloxazolidine-2,5-dione**, further confirming its identity.


Molecular Weight:

- Molecular Formula: C₄H₅NO₃
- Monoisotopic Mass: 115.027 Da

Predicted Fragmentation Pathway:

Electron ionization (EI) of **(R)-4-Methyloxazolidine-2,5-dione** is expected to produce a molecular ion peak (M⁺) at m/z = 115. Subsequent fragmentation is likely to proceed through

the loss of stable neutral molecules. A primary fragmentation pathway involves the loss of carbon dioxide (CO_2), a common fragmentation for cyclic anhydrides.

[Click to download full resolution via product page](#)

Caption: Predicted mass spectrometry fragmentation pathway for **(R)-4-Methyloxazolidine-2,5-dione**.

Interpretation:

- Molecular Ion ($m/z = 115$): The peak corresponding to the intact molecule.
- Loss of CO_2 ($m/z = 71$): A significant fragment resulting from the expulsion of a molecule of carbon dioxide.
- Loss of CO_2 and CO ($m/z = 43$): Further fragmentation of the $m/z = 71$ ion through the loss of carbon monoxide would lead to a fragment at $m/z = 43$.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data presented in this guide.

NMR Spectroscopy

[Click to download full resolution via product page](#)

Caption: Workflow for NMR spectroscopic analysis.

Methodology:

- Sample Preparation: Accurately weigh approximately 5-10 mg of **(R)-4-Methyloxazolidine-2,5-dione** into a clean, dry vial. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃). Transfer the solution to a 5 mm NMR tube.
- Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Tune and shim the probe to optimize the magnetic field homogeneity.
- Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to enhance signal-to-noise and simplify the spectrum.
- Data Processing: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum. Perform phase and baseline correction. Reference the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

IR Spectroscopy

Methodology (Attenuated Total Reflectance - ATR):

- Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
- Sample Application: Place a small amount of solid **(R)-4-Methyloxazolidine-2,5-dione** onto the ATR crystal.

- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over the desired range (typically 4000-400 cm^{-1}).
- Data Processing: The software will automatically perform the background subtraction. Analyze the resulting spectrum for the characteristic absorption bands.

Mass Spectrometry

Methodology (Electron Ionization - EI):

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
- Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source, leading to the formation of a molecular ion and fragment ions.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z , generating the mass spectrum.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and validated framework for the identification and characterization of **(R)-4-Methyloxazolidine-2,5-dione**.

The combination of NMR, IR, and MS techniques allows for an unambiguous confirmation of its structure, purity, and key functional groups. This information is essential for ensuring the quality and reliability of this important chiral building block in its diverse applications in chemical synthesis and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Data of (R)-4-Methyloxazolidine-2,5-dione: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2841644#r-4-methyloxazolidine-2-5-dione-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com